2-Chloroacrylonitrile
Overview
Description
Mechanism of Action
Target of Action
2-Chloroacrylonitrile is a chemical compound that is primarily used as a reagent in various chemical reactions It is known to be a common reagent in cycloaddition reactions , which suggests that its primary targets could be compounds with conjugated double bonds.
Mode of Action
This compound interacts with its targets through a process known as cycloaddition . In cycloaddition reactions, two unsaturated molecules (or parts of the same molecule) combine to form a cyclic compound. The presence of the chlorine atom and the nitrile group in this compound likely influence its reactivity and the nature of the products formed during these reactions.
Biochemical Pathways
Given its use in cycloaddition reactions , it can be inferred that it may be involved in the synthesis of various cyclic compounds. These could potentially include various pharmaceuticals and pesticides, as this compound is noted to be an important intermediate in these industries .
Pharmacokinetics
It is known that this compound is a liquid at room temperature , which could influence its absorption and distribution
Result of Action
Given its use in cycloaddition reactions , it can be inferred that it may play a role in the synthesis of various cyclic compounds. These could potentially have a wide range of effects depending on their specific structures and properties.
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, it is known to be highly flammable , which could pose risks during storage and handling.
Biochemical Analysis
Biochemical Properties
It is known to be a common reagent in cycloaddition reactions . Cycloaddition reactions are a type of chemical reaction where two unsaturated molecules (or parts of the same molecule) combine to form a cyclic compound. In the context of biochemistry, these reactions can involve proteins, enzymes, and other biomolecules, potentially influencing their function and interactions .
Cellular Effects
The cellular effects of 2-Chloroacrylonitrile are not well-documented. Given its reactivity, it may interact with various cellular components and processes. For instance, its involvement in cycloaddition reactions could potentially influence cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
As a reagent in cycloaddition reactions, it may interact with biomolecules such as enzymes, potentially leading to enzyme inhibition or activation It could also bind to other biomolecules, leading to changes in gene expression
Temporal Effects in Laboratory Settings
There is limited information available on the temporal effects of this compound in laboratory settings. It is known that this compound is a stable compound under normal conditions
Transport and Distribution
Information on how this compound is transported and distributed within cells and tissues is currently unavailable. Its solubility in organic solvents suggests that it might interact with lipid bilayers and potentially accumulate in lipid-rich areas of cells .
Preparation Methods
2-Chloroacrylonitrile is typically prepared by the chlorination of acrylonitrile followed by thermal cleavage of the resulting 2,3-dichloropropionitrile. The process involves the addition of elemental chlorine to acrylonitrile in the presence of a catalyst system comprising dimethylformamide and pyridine or its derivatives. The crude 2,3-dichloropropionitrile formed is then subjected to thermal cleavage in the presence of the same catalyst system .
Chemical Reactions Analysis
2-Chloroacrylonitrile undergoes various types of chemical reactions, including:
Cycloaddition Reactions: It is commonly used in Diels-Alder reactions due to its ability to act as an effective dienophile.
Michael Addition: The compound can participate in Michael addition reactions due to the presence of both chlorine and cyano groups, which make it an effective Michael acceptor.
Polymerization: This compound readily polymerizes and copolymerizes with other unsaturated monomers.
Scientific Research Applications
2-Chloroacrylonitrile has a wide range of applications in scientific research, including:
Organic Synthesis: It is used as a reagent in various organic synthesis reactions, including cycloaddition and Michael addition reactions.
Pharmaceuticals: It serves as an intermediate in the synthesis of pharmaceuticals, such as insecticides and herbicides.
Agrochemicals: The compound is used in the production of agrochemicals, including insecticides and herbicides.
Comparison with Similar Compounds
2-Chloroacrylonitrile can be compared with other similar compounds, such as acrylonitrile and chloroacetonitrile. While acrylonitrile is a simple nitrile compound, this compound has an additional chlorine atom, which enhances its reactivity in various chemical reactions. Chloroacetonitrile, on the other hand, has a different structure and reactivity profile compared to this compound .
Similar Compounds
- Acrylonitrile
- Chloroacetonitrile
- Crotononitrile
- Vinyl bromide
- Butyronitrile
Properties
IUPAC Name |
2-chloroprop-2-enenitrile | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H2ClN/c1-3(4)2-5/h1H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OYUNTGBISCIYPW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=C(C#N)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H2ClN | |
Record name | 2-CHLOROACRYLONITRILE | |
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Related CAS |
25641-34-3 | |
Record name | 2-Propenenitrile, 2-chloro-, homopolymer | |
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DSSTOX Substance ID |
DTXSID6052613 | |
Record name | 2-Chloroacrylonitrile | |
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Molecular Weight |
87.51 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
2-chloroacrylonitrile appears as a liquid. Boiling point 190-192 °F (88-89 °C). Density 1.096 g / cm3. Flash point 44 °F. Highly toxic., Highly toxic liquid with boiling point of 88-89 deg C; [CAMEO] | |
Record name | 2-CHLOROACRYLONITRILE | |
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Record name | 2-Chloroacrylonitrile | |
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Boiling Point |
190 to 192 °F at 760 mmHg (NTP, 1992) | |
Record name | 2-CHLOROACRYLONITRILE | |
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Flash Point |
44 °F (NTP, 1992), 44 °F | |
Record name | 2-CHLOROACRYLONITRILE | |
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Record name | 2-Chloroacrylonitrile | |
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CAS No. |
920-37-6 | |
Record name | 2-CHLOROACRYLONITRILE | |
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Record name | 2-Chloroacrylonitrile | |
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Record name | 2-Chloroacrylonitrile | |
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Record name | 2-Chloroacrylonitrile | |
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Record name | 2-Propenenitrile, 2-chloro- | |
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Record name | 2-Chloroacrylonitrile | |
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Record name | 2-chloroacrylonitrile | |
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Record name | 2-CHLOROACRYLONITRILE | |
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Melting Point |
-85 °F (NTP, 1992) | |
Record name | 2-CHLOROACRYLONITRILE | |
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Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the molecular formula and weight of 2-chloroacrylonitrile?
A1: this compound has a molecular formula of C3H2ClN and a molecular weight of 87.51 g/mol.
Q2: Is there any spectroscopic data available for this compound?
A2: Yes, researchers have investigated the Nuclear Quadrupole Coupling [] and infrared spectrum [] of this compound, providing valuable information about its structure and bonding.
Q3: How does this compound react as a dienophile in Diels-Alder reactions?
A3: this compound acts as a potent dienophile in Diels-Alder reactions. For example, it reacts with 1,3-bis(trimethylsilyloxy)cyclohexa-1,3-dienes to form cycloadducts, which can undergo further rearrangements depending on reaction conditions []. This reactivity has been exploited in the synthesis of complex molecules like steroids [] and prostaglandins [].
Q4: Can this compound be used in the synthesis of heterocycles?
A4: Yes, this compound is a valuable precursor for synthesizing various heterocycles. For example, it reacts with aromatic aldehyde N-acylhydrazones to form 2,5-disubstituted 1,3,4-oxadiazoles []. Additionally, reactions with hydrazones have been utilized to synthesize 1,2-diazepino[3,4-b]quinoxalines [] and 5,14-methano-16-oxo-1,5,6-benzoxadiazonino[3,4-b]quinoxalines [].
Q5: Does this compound participate in Michael additions?
A5: Absolutely. This compound readily undergoes Michael addition reactions. One study demonstrated its reaction with alkoxides or diethyl methylmalonate, followed by a vicarious nucleophilic substitution with 1,3-dinitrobenzene to yield substituted nitroarenes [].
Q6: Are there any examples of asymmetric synthesis using this compound?
A6: Yes, chiral 2-endo-substituted 9-oxabispidines, valuable ligands for enantioselective copper(II)-catalyzed Henry reactions, have been synthesized using this compound as a starting material []. This approach highlights the potential of this compound in developing new chiral catalysts and ligands.
Q7: What about its role in polymer chemistry?
A7: this compound serves as a monomer in polymerization reactions. Research indicates that dehydrochlorinated poly(this compound) can form inclusion compounds within deoxycholic and apocholic acid canals []. This finding opens possibilities for developing novel materials with unique properties.
Q8: Can this compound be used in photochemical reactions?
A8: Yes, this compound participates in photochemical transformations. One study showcased its [2+2] cycloaddition with 6-methoxy-2-naphthonitrile under light irradiation to yield cyclobutane adducts []. This highlights its potential in photo-induced organic synthesis.
Q9: How does the chlorine atom in this compound influence its reactivity?
A9: The chlorine atom plays a significant role in the reactivity of this compound. Its electron-withdrawing nature enhances the electrophilicity of the double bond, making it more susceptible to nucleophilic attack, as seen in Michael additions and Diels-Alder reactions. Additionally, the chlorine atom can be strategically removed in subsequent steps, as demonstrated by the synthesis of dihalomucononitriles [].
Q10: Does this compound exhibit catalytic properties?
A10: While this compound is not a catalyst itself, it's a valuable building block for synthesizing various compounds, some of which might possess catalytic properties. For instance, the chiral 9-oxabispidines derived from this compound serve as ligands in enantioselective copper-catalyzed reactions [].
Q11: Have computational methods been used to study this compound?
A11: Yes, computational chemistry has been employed to understand the reactivity of this compound. For example, PM3-CI calculations helped elucidate the mechanism and regioselectivity of photocycloaddition reactions of 2-pyrones with this compound [].
Q12: How do structural modifications of this compound affect its reactivity?
A12: The presence and position of the chlorine atom are crucial for the reactivity of this compound. Replacing chlorine with other halogens or modifying the acrylonitrile moiety can significantly alter its behavior in chemical reactions. For example, substituting chlorine with bromine leads to the formation of bis(2-bromoacrylonitrile), which exhibits different reactivity in conjugate addition/elimination reactions compared to bis(this compound) [].
Q13: What are the known toxicological properties of this compound?
A13: this compound should be handled with caution as it can be toxic. Studies on rats have shown that inhalation exposure to this compound can cause maternal toxicity [, ]. While it did not cause significant embryonal or fetal toxicity at the tested concentrations, further research might be needed to assess its potential long-term effects.
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